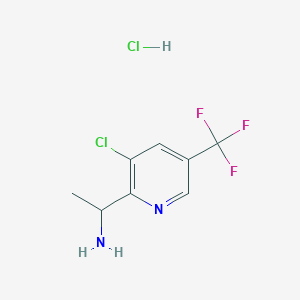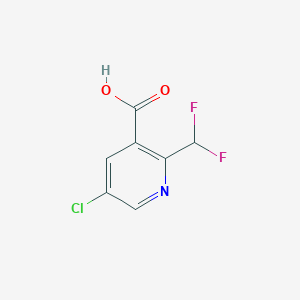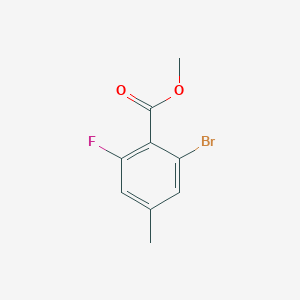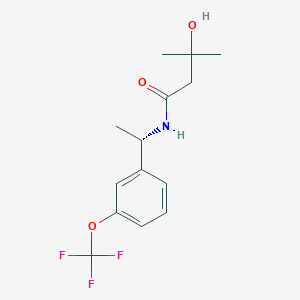
3-(Ciclopropilmetil)piperidin-4-ol
Descripción general
Descripción
“3-(Cyclopropylmethyl)piperidin-4-ol” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . The molecule contains a total of 29 bonds, including 12 non-H bonds, 2 rotatable bonds, 1 three-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .
Molecular Structure Analysis
The molecular structure of “3-(Cyclopropylmethyl)piperidin-4-ol” includes a piperidine ring, a cyclopropylmethyl group, and a hydroxyl group . The piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms .
Chemical Reactions Analysis
Piperidine derivatives are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .
Aplicaciones Científicas De Investigación
Diseño de Fármacos
Las piperidinas juegan un papel importante en la industria farmacéutica. Sus derivados están presentes en más de veinte clases de productos farmacéuticos, así como en alcaloides . Los derivados de las piperidinas se utilizan en el diseño de fármacos .
Síntesis de Diversos Derivados de Piperidina
La literatura científica sobre reacciones intra e intermoleculares que conducen a la formación de diversos derivados de piperidina: piperidinas sustituidas, espiropiperidinas, piperidinas condensadas y piperidinonas .
Evaluación Biológica para el Tratamiento del VIH
Se diseñó, sintetizó y evaluó una serie de nuevos derivados de piperidin-4-ol para el posible tratamiento del VIH . Los compuestos se obtuvieron a través de una ruta sintética eficiente con excelentes rendimientos y se han caracterizado mediante 1 H NMR, 13 C NMR, MS y análisis elemental .
Actividades Antagonistas de CCR5
También se han evaluado las actividades antagonistas de CCR5 de los compuestos . El receptor de quimiocinas CCR5, que pertenece a la familia de receptores acoplados a proteína G de siete transmembrana, se ha identificado como el correceptor esencial en el proceso de entrada del VIH-1 .
Propiedades Antitumorales
Los derivados de piperidina se han probado por su actividad antitumoral contra la mayoría de las células tumorales humanas . Todos los compuestos evaluados expusieron propiedades antitumorales significativas contra las líneas celulares (HCT-116), (T-47D), [HL-60 (TB), MOLT-4, RPMI-8226] y (PC-3) .
Síntesis de Piperidinas Biológicamente Activas
El desarrollo de métodos rápidos y rentables para la síntesis de piperidinas sustituidas es una tarea importante de la química orgánica moderna .
Mecanismo De Acción
Target of Action
The primary target of 3-(Cyclopropylmethyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
3-(Cyclopropylmethyl)piperidin-4-ol interacts with the CCR5 receptor, acting as an antagonist . This means it binds to the receptor and inhibits its function. The antagonistic activity of the compound is believed to be due to the presence of a basic nitrogen atom, which anchors the ligand to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The action of 3-(Cyclopropylmethyl)piperidin-4-ol on the CCR5 receptor affects the HIV-1 entry process. Normally, HIV-1 uses the CCR5 receptor to enter cells. By blocking this receptor, 3-(Cyclopropylmethyl)piperidin-4-ol prevents HIV-1 from entering cells, thereby inhibiting the progression of the infection .
Result of Action
The molecular and cellular effects of 3-(Cyclopropylmethyl)piperidin-4-ol’s action primarily involve the inhibition of HIV-1 entry into cells. By blocking the CCR5 receptor, this compound prevents HIV-1 from infecting cells, which can slow the progression of the infection .
Safety and Hazards
Direcciones Futuras
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-(Cyclopropylmethyl)piperidin-4-ol”, is an important task of modern organic chemistry .
Análisis Bioquímico
Biochemical Properties
3-(Cyclopropylmethyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with the chemokine receptor CCR5, a seven-transmembrane G-protein coupled receptor. The interaction between 3-(Cyclopropylmethyl)piperidin-4-ol and CCR5 involves a strong salt-bridge interaction facilitated by the basic nitrogen atom in the piperidine ring . Additionally, the compound’s lipophilic groups contribute to its binding affinity with the receptor. These interactions are crucial for its potential use as a CCR5 antagonist, which could be beneficial in the treatment of HIV-1 infections .
Cellular Effects
The effects of 3-(Cyclopropylmethyl)piperidin-4-ol on various types of cells and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(Cyclopropylmethyl)piperidin-4-ol has been observed to inhibit the entry of HIV-1 into cells by blocking the CCR5 receptor . This inhibition prevents the virus from binding to the receptor, thereby reducing viral replication and infection. Furthermore, the compound’s impact on gene expression and cellular metabolism is linked to its ability to modulate the activity of specific enzymes and proteins involved in these processes .
Molecular Mechanism
The molecular mechanism of action of 3-(Cyclopropylmethyl)piperidin-4-ol involves several key interactions at the molecular level. The compound exerts its effects primarily through binding interactions with biomolecules, such as the CCR5 receptor. The binding of 3-(Cyclopropylmethyl)piperidin-4-ol to CCR5 involves a strong salt-bridge interaction between the basic nitrogen atom in the piperidine ring and the receptor . This interaction is further stabilized by the lipophilic groups present in the compound, which enhance its binding affinity. Additionally, 3-(Cyclopropylmethyl)piperidin-4-ol may inhibit or activate specific enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Cyclopropylmethyl)piperidin-4-ol have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Cyclopropylmethyl)piperidin-4-ol remains stable under specific conditions, allowing for prolonged interactions with target biomolecules . Degradation of the compound over time can lead to a reduction in its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its inhibitory effects on HIV-1 entry into cells for extended periods, although the degree of inhibition may decrease over time .
Dosage Effects in Animal Models
The effects of 3-(Cyclopropylmethyl)piperidin-4-ol vary with different dosages in animal models. Studies have indicated that there is a threshold dosage below which the compound exhibits minimal effects . At higher dosages, 3-(Cyclopropylmethyl)piperidin-4-ol demonstrates significant inhibitory effects on HIV-1 entry into cells, as well as other cellular processes . At excessively high doses, the compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-(Cyclopropylmethyl)piperidin-4-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations that can influence its activity and efficacy . Enzymes such as cytochrome P450 play a role in the metabolism of 3-(Cyclopropylmethyl)piperidin-4-ol, leading to the formation of metabolites that may retain or alter the compound’s biological activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-(Cyclopropylmethyl)piperidin-4-ol within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, 3-(Cyclopropylmethyl)piperidin-4-ol can localize to various cellular compartments, where it interacts with target biomolecules . The distribution of the compound within tissues is influenced by factors such as its lipophilicity and binding affinity to transport proteins .
Subcellular Localization
The subcellular localization of 3-(Cyclopropylmethyl)piperidin-4-ol is an important aspect of its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 3-(Cyclopropylmethyl)piperidin-4-ol may localize to the plasma membrane, where it interacts with the CCR5 receptor . Additionally, the compound’s localization to other organelles, such as the endoplasmic reticulum or Golgi apparatus, can influence its activity and interactions with other biomolecules .
Propiedades
IUPAC Name |
3-(cyclopropylmethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-3-4-10-6-8(9)5-7-1-2-7/h7-11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMSOAOTIRJCDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CNCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1475081.png)


![Tert-butyl (4-(hydroxymethyl)-2-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octan-1-yl)(isopentyl)carbamate](/img/structure/B1475084.png)


